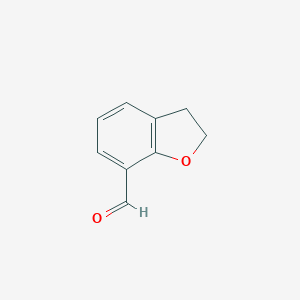

2,3-ジヒドロベンゾフラン-7-カルバルデヒド

概要

説明

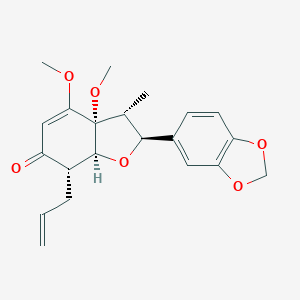

2,3-Dihydrobenzofuran-7-carbaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a benzofuran ring fused with a dihydrobenzene ring and an aldehyde functional group at the 7th position.

科学的研究の応用

抗腫瘍活性

2,3-ジヒドロベンゾフラン-7-カルバルデヒドを含むベンゾフラン化合物は、抗腫瘍などの強力な生物活性を示しています . 例えば、一部の置換ベンゾフランは劇的な抗がん活性を有しています .

抗菌活性

ベンゾフラン化合物は、抗菌性を有することが発見されています . これは、それらが新しい抗菌薬の開発のための潜在的な候補であることを意味します。

抗酸化活性

ベンゾフラン化合物は、抗酸化活性を示すことが証明されています . これは、酸化ストレスによって引き起こされる疾患の治療における潜在的な用途を示唆しています。

抗ウイルス活性

ベンゾフラン化合物は、抗ウイルス活性を示しています . 例えば、新規の大環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を有し、C型肝炎疾患に対する効果的な治療薬になると期待されています .

他の化合物の合成

2,3-ジヒドロベンゾフラン-7-カルバルデヒドは、ラメルテオンの合成に使用される特権的な足場である1,2,6,7-テトラヒドロ-8H-インデノ[5,4-b]フラン-8-オンの合成に使用されてきました .

潜在的な天然薬リード化合物

ベンゾフラン化合物は、その生物活性と多くの側面における潜在的な用途により、世界中の化学者や製薬研究者の注目を集めており、これらの物質は潜在的な天然薬リード化合物となっています .

抗がん剤

ベンゾチオフェンとベンゾフランの新規な足場化合物が開発され、抗がん剤として利用されてきました .

複雑なベンゾフラン誘導体の構築

近年、ベンゾフラン環を構築するための新規な方法が発見されています。 複雑なベンゾフラン誘導体は、ユニークなフリーラジカル環化カスケードによって構築され、これは一連の調製が困難な多環式ベンゾフラン化合物の合成のための優れた方法です

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives interact with their targets to exert their biological effects . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

Its physical properties such as boiling point (2776±290 °C at 760 mmHg) and melting point (62-64°C) suggest that it could have reasonable bioavailability .

Result of Action

The biological activities of benzofuran compounds suggest that they could have significant effects at the molecular and cellular levels .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

準備方法

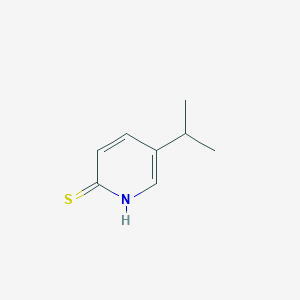

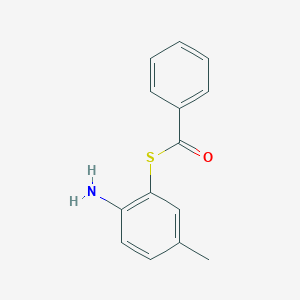

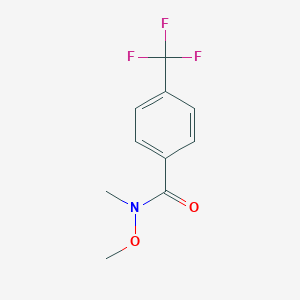

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the yield and selectivity of the desired product.

Industrial Production Methods: Industrial production of 2,3-Dihydrobenzofuran-7-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 2,3-Dihydrobenzofuran-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXXUGOCVBQNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383520 | |

| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196799-45-8 | |

| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)

![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)

![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)

![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)